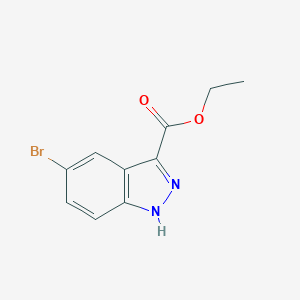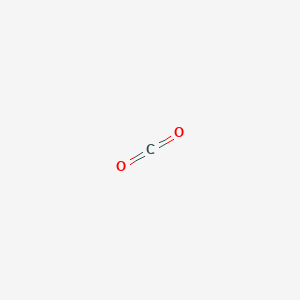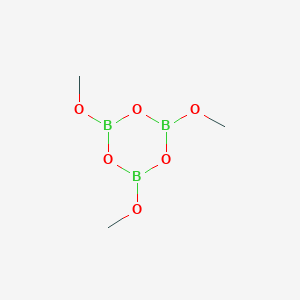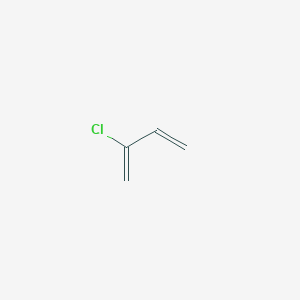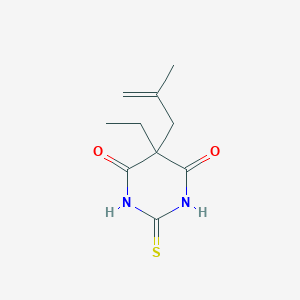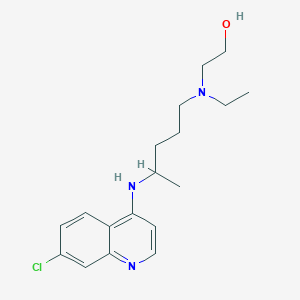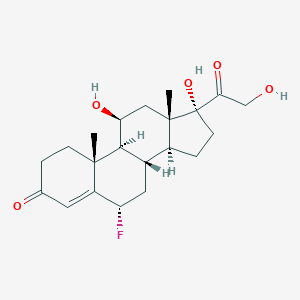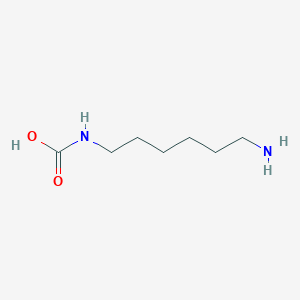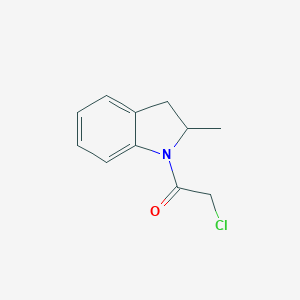
1-(Chloroacetyl)-2-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroacetyl)-2-methylindoline is a chemical compound that is not widely documented. It is a derivative of chloroacetyl chloride , which is a chlorinated acyl chloride used as a solvent for organic synthesis and as an intermediate in the production of pesticides . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical .
Synthesis Analysis
The synthesis of derivatives related to 1-(Chloroacetyl)-2-methylindoline involves the reaction of chloroacetyl chloride with other compounds. For instance, the starting point for the synthesis of certain derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . Another example involves the reaction of chloroacetyl chloride with 2-mercaptobenzimidazole .Applications De Recherche Scientifique
Antigen-Specific Cell Staining
“1-(Chloroacetyl)-2-methylindoline” can be used in the field of cell biology for antigen-specific cell staining . Researchers have developed a hydrolase-based fluorescence amplification method for this purpose. The chloroacetyl group in the compound helps improve the retention of substrates in cells by suppressing the dissociation of the substrate after forming a covalent bond with intracellular proteins .
Chemical Modification of Chitosan
Chitosan is a biological material with excellent properties such as good biodegradability, biocompatibility, and cell affinity . “1-(Chloroacetyl)-2-methylindoline” could potentially be used to chemically modify chitosan, improving its solubility and biological activity, thereby expanding its application range .
Separation and Rectification of Chloroacetyl Chloride from TiCl4
“1-(Chloroacetyl)-2-methylindoline” might be used in the separation and rectification of chloroacetyl chloride from Titanium tetrachloride (TiCl4) . TiCl4 is an important raw material for the production of titanium dioxide (TiO2) and metallic titanium (Ti) .
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as 1-(2-((aryl-4h-1,2,4-triazol-3-yl)thio)acetyl)indoline-2,3-diones have been shown to demonstrate promising anticarcinogenic action against the triple-negative breast cancer (tnbc) cell line, mda-mb-231 . The EGFR receptor, a potential TNBC target, is used in docking simulations to identify pertinent binding interfaces of the synthesized molecules within the receptor’s active site .
Mode of Action
Related compounds have been shown to inhibit specific targets, such as the egfr receptor in tnbc . The interaction of these compounds with their targets leads to changes in the cellular processes, potentially inhibiting the proliferation of cancer cells .
Biochemical Pathways
Related compounds such as chloroacetanilides have been shown to inhibit elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, part of the gibberellin pathway . This inhibition can affect various downstream effects, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the bioavailability of 1-(Chloroacetyl)-2-methylindoline, but specific data for this compound is currently unavailable.
Result of Action
Related compounds have demonstrated promising anticarcinogenic action against the tnbc cell line, mda-mb-231 . This suggests that 1-(Chloroacetyl)-2-methylindoline may also have potential anticancer effects.
Propriétés
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXKYKPCJPPTCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408879 |
Source


|
| Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013-18-9 |
Source


|
| Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


